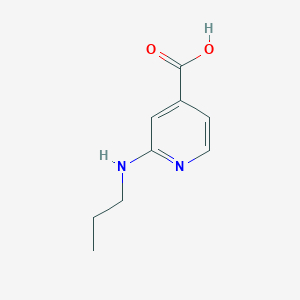
2-(Propylamino)isonicotinic acid
Vue d'ensemble
Description
“2-(Propylamino)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid is a pyridinemonocarboxylic acid in which the carboxy group is at position 4 of the pyridine ring . It is a derivative of pyridine with a carboxylic acid substituent at the 4-position . It is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-position respectively compared to the 4-position for isonicotinic acid .
Synthesis Analysis
The synthesis of derivatives of isonicotinic acid has been reported in the literature . A concise manner to make a wide variety of mono- or disubstituted 2-amino isonicotinic acids via the corresponding 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride has been described .
Molecular Structure Analysis
The molecular structure of isonicotinic acid has been analyzed in several studies . Single crystal structure analysis indicates that an intense hydrogen bond between the pyridine nitrogen atom and the carboxy group results in zigzag and linear molecular packing modes in isonicotinic acid crystal .
Chemical Reactions Analysis
The chemical reactions of isonicotinic acid derivatives have been studied . The reaction likely proceeds through an in situ decarboxylation process and is reminiscent of the Guareschi–Thorpe Condensation .
Mécanisme D'action
Target of Action
2-(Propylamino)isonicotinic acid, a derivative of isoniazid, primarily targets the mycobacterial cell wall . It inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . This action is crucial in the treatment of diseases like tuberculosis .
Mode of Action
The interaction of 2-(Propylamino)isonicotinic acid with its targets results in the inhibition of mycolic acid biosynthesis . This disruption in the formation of the bacterial cell wall leads to the bactericidal effect against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .
Biochemical Pathways
The action of 2-(Propylamino)isonicotinic acid affects various biochemical pathways. It has been suggested that it significantly promotes the pentose phosphate pathway (PPP), leading to higher NADPH oxidase activity and more reactive oxygen species (ROS) production . This action can have downstream effects on the overall metabolic activity of the cell.
Pharmacokinetics
The pharmacokinetics of 2-(Propylamino)isonicotinic acid involves its absorption, distribution, metabolism, and excretion (ADME). It is readily absorbed when administered either orally or parenterally . The major pathway of its metabolism is acetylation . The rate of acetylation can vary among individuals, leading to differences in drug clearance from the body .
Result of Action
The molecular and cellular effects of 2-(Propylamino)isonicotinic acid’s action are primarily seen in its bactericidal activity against Mycobacterium tuberculosis . By inhibiting the synthesis of mycolic acids, it disrupts the formation of the bacterial cell wall, leading to the death of the bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Propylamino)isonicotinic acid. For instance, the solubility of isonicotinic acid, a related compound, in various solvents can affect its bioavailability and thus its efficacy . Furthermore, factors such as pH and temperature can influence the stability of the compound .
Orientations Futures
The future directions for research on isonicotinic acid derivatives are promising . Compounds presented in recent studies could be potentially used as new plant protection products . Further development and fine tuning of these isonicotinates based scaffolds for the treatment of various aberrations is still a wide-open field of research .
Propriétés
IUPAC Name |
2-(propylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-4-10-8-6-7(9(12)13)3-5-11-8/h3,5-6H,2,4H2,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWGBONJHOBLRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651389 | |
| Record name | 2-(Propylamino)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1019127-04-8 | |
| Record name | 2-(Propylamino)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





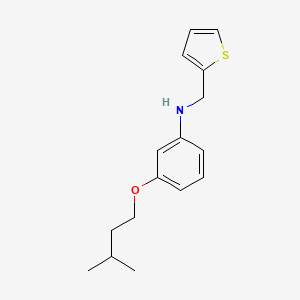
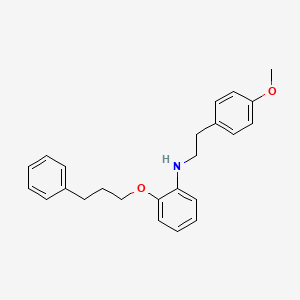

![N-[4-(2,4-Dichlorophenoxy)butyl]-3-ethoxyaniline](/img/structure/B1385644.png)
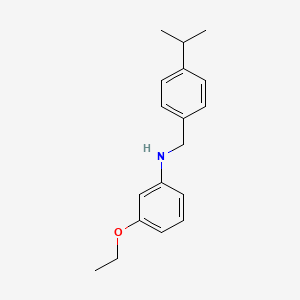

![N-[2-(4-Ethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385650.png)
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-ethoxyethoxy)aniline](/img/structure/B1385656.png)
![N-[4-(2-Methoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385657.png)
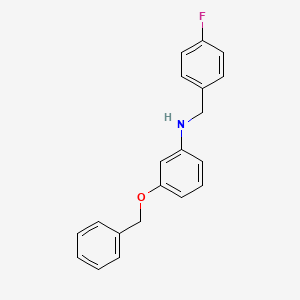
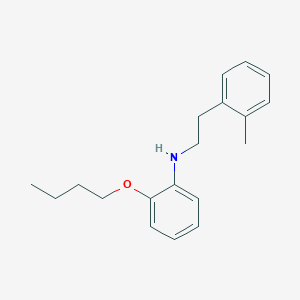
![N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline](/img/structure/B1385661.png)